molecular formula C8H19ClN2O3 B6243669 tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride CAS No. 2408937-27-7

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride

Cat. No.: B6243669
CAS No.: 2408937-27-7
M. Wt: 226.70 g/mol
InChI Key: ZWADBBYVXJJLSN-RGMNGODLSA-N
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Description

Chemical Structure and Properties tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride (CAS: 226.71, Molecular formula: C₈H₁₉ClN₂O₃) is a chiral amino alcohol derivative protected by a tert-butyl carbamate (Boc) group and formulated as a hydrochloride salt. The (2S)-configuration at the amino center confers stereochemical specificity, critical for its role in asymmetric synthesis and pharmaceutical applications. The compound’s hydrochloride form enhances solubility and stability, making it suitable for use in drug discovery as a building block for peptidomimetics or protease inhibitors .

Synthesis and Applications Synthesized via Boc protection of (2S)-2-amino-3-hydroxypropylamine, this compound serves as a key intermediate in medicinal chemistry. Its primary hydroxyl and Boc-protected amino groups enable selective functionalization, facilitating the development of bioactive molecules targeting neurological or metabolic disorders .

Properties

CAS No.

2408937-27-7

Molecular Formula

C8H19ClN2O3

Molecular Weight

226.70 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate;hydrochloride

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1

InChI Key

ZWADBBYVXJJLSN-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Chiral Amines

A foundational step involves Boc protection of the primary amine to prevent undesired side reactions. In one protocol, L-serine methyl ester is treated with Boc anhydride in the presence of a base such as triethylamine (Et3N), yielding tert-butyl (2S)-2-(methoxycarbonylamino)-3-hydroxypropylcarbamate. Subsequent hydrolysis of the methyl ester under basic conditions generates the free carboxylic acid, which is reduced to the primary alcohol using LiAlH4.

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C for Boc protection; reflux for hydrolysis.

  • Yield: 75–85% after purification by silica gel chromatography.

Reductive Amination

Reductive amination is employed to introduce the amine group while retaining stereochemistry. For example, tert-butyl (2S)-2-oxo-3-hydroxypropylcarbamate is reacted with ammonium acetate and NaBH3CN in methanol at 60°C. This step reduces the ketone to a secondary amine while preserving the (2S) configuration.

Optimization Insights :

  • pH control : Acetic acid is added to maintain a mildly acidic environment (pH ~5), enhancing imine formation and reducing side products.

  • Yield : 68–73% after extraction and recrystallization from ethyl acetate/heptane.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. The Boc-protected amine is treated with hydrogen chloride (HCl) gas or 4M HCl in dioxane, precipitating the hydrochloride salt.

Purification Protocol :

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with diethyl ether to remove excess HCl.

  • Recrystallization from ethanol/water (1:1) yields the pure hydrochloride salt.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, highlighting yields and critical parameters:

MethodStarting MaterialKey ReagentsConditionsYieldPurity (HPLC)
Boc ProtectionL-Serine methyl esterBoc anhydride, Et3N0°C, 12 h82%98.5%
Reductive Aminationtert-Butyl (2S)-2-oxo-3-hydroxypropylcarbamateNH4OAc, NaBH3CN60°C, 18 h73%97.8%
Hydrochloride FormationFree baseHCl/dioxaneRT, 2 h95%99.2%

Stereochemical Considerations

The (2S) configuration is critical for biological activity and downstream applications. Two strategies ensure stereochemical fidelity:

  • Chiral Pool Synthesis : Utilizing L-serine derivatives inherently preserves the desired configuration.

  • Asymmetric Catalysis : In alternative routes, chiral catalysts such as (R)-BINAP-Ru complexes enable enantioselective hydrogenation of ketone intermediates.

Challenges and Optimization Strategies

  • Racemization Risk : Prolonged exposure to acidic or basic conditions during Boc deprotection can lead to racemization. Mitigation involves using mild deprotection agents like TFA at low temperatures.

  • Byproduct Formation : Over-reduction during reductive amination is minimized by controlling NaBH3CN stoichiometry and reaction time.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors improve mixing and heat transfer during exothermic steps like Boc protection. Solvent recycling (e.g., THF recovery via distillation) reduces costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Pharmaceutical Synthesis

The primary application of tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride lies in its role as an intermediate in the synthesis of antibiotics, notably linezolid. Linezolid is utilized to treat infections caused by gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure, featuring a tert-butyl group attached to a carbamate moiety linked to an amino alcohol, enhances its stability and reactivity during synthetic processes.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of Carbamate : The initial step often involves reacting an amine with a carbonyl compound to form the carbamate linkage.
  • Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

Interaction Studies

Research has focused on the interaction of this compound with various electrophiles and nucleophiles. These studies are crucial for understanding reaction mechanisms and optimizing conditions for synthesizing desired compounds efficiently. Additionally, insights gained from these interactions can help predict potential biological activities based on structural modifications .

Linezolid Synthesis

A significant case study involves the synthesis of linezolid using this compound as an intermediate. Researchers have documented various synthetic routes leading to high yields of linezolid through optimized reaction conditions involving this compound .

Lacosamide Derivatives

Another notable application is in the synthesis of lacosamide derivatives, where tert-butyl carbamate derivatives serve as key intermediates. The preparation methods often involve condensation reactions between specific amines and protected serine derivatives, showcasing the versatility of this compound in pharmaceutical chemistry .

Mechanism of Action

The compound exerts its effects primarily through the protection of amine groups. The tert-butyl carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. The hydrochloride salt enhances the solubility and stability of the compound, facilitating its use in various chemical processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound : tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride C₈H₁₉ClN₂O₃ 226.71 Chiral (2S) amino alcohol, Boc-protected, hydrochloride salt
tert-butyl N-(azetidin-3-yl)carbamate hydrochloride C₈H₁₇ClN₂O₂ 208.69 Azetidine (4-membered ring) replaces hydroxypropyl chain; increased ring strain
tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride C₉H₁₉ClN₂O₂ 222.72 Azetidine with methyl substitution; enhanced steric bulk
tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate C₂₂H₂₈ClNO₄ 405.92 Aromatic benzyloxy group; chloro and hydroxy substituents
tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate C₁₁H₂₁NO₃ 215.29 Cyclopropyl group; rigid, planar structure

Physicochemical Properties and Reactivity

  • Solubility and Stability :

    • The target compound’s hydrochloride salt improves aqueous solubility (critical for biological assays) compared to neutral analogs like the cyclopropyl derivative .
    • The azetidine-containing analogs (e.g., C₈H₁₇ClN₂O₂) exhibit reduced solubility due to hydrophobic ring systems but offer conformational constraints beneficial for receptor binding .
  • Stereochemical Impact: The (2S,3S)-configuration in the benzyloxy-substituted analog (C₂₂H₂₈ClNO₄) enhances diastereoselectivity in catalytic reactions, whereas the (2S) configuration in the target compound simplifies synthetic routes for linear amino alcohols .
  • Reactivity: The cyclopropyl group in C₁₁H₂₁NO₃ introduces electronic strain, accelerating ring-opening reactions under acidic conditions—unlike the stable hydroxypropyl chain in the target compound .

Biological Activity

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride is a carbamate compound with significant implications in pharmaceutical synthesis, particularly in the development of antibiotics such as linezolid. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈ClN₃O₃, with a molecular weight of approximately 207.7 g/mol. The compound features a tert-butyl group attached to a carbamate moiety and an amino alcohol, which contributes to its stability and reactivity in synthetic processes .

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl carbamate with amino alcohols under controlled conditions. The following table summarizes key synthesis methods and yields:

Synthesis Method Yield Reaction Conditions
Reaction with amino alcohol90%THF solvent, room temperature
Hydrolysis of carbamate85%Acidic conditions

These methods highlight the versatility of this compound as an intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that this compound plays a crucial role in the synthesis of linezolid, an antibiotic effective against gram-positive bacteria, including resistant strains like MRSA . The compound's structural characteristics enhance its reactivity with various electrophiles and nucleophiles, facilitating the development of novel therapeutic agents.

Neuroprotective Effects

Studies have shown that derivatives of this compound exhibit neuroprotective properties. For instance, certain analogs have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated that these compounds significantly reduced cell death in models of neurodegeneration .

Anti-Tumor Activity

This compound has also been evaluated for its anti-tumor potential. In various cancer cell lines, it has shown promise in inhibiting cell proliferation and inducing apoptosis. Notably, compounds with similar structures have been found to interact with specific biological targets involved in cancer progression .

Case Studies

  • Neuroprotection : A study investigated the effects of a related carbamate derivative on human neuroblastoma cells. The results indicated a significant reduction in oxidative stress markers and improved cell viability compared to untreated controls .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of linezolid synthesized from this compound. The study reported effective inhibition of MRSA strains, supporting its application in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic routes are available for tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a chiral amine precursor. For example, di-tert-butyl dicarbonate (Boc₂O) reacts with (2S)-2-amino-3-hydroxypropyl intermediates under mild conditions (0–25°C) in solvents like dichloromethane or THF, with bases such as triethylamine to neutralize HCl . Low temperatures (<10°C) are critical to stabilize intermediates prone to racemization or degradation . Yield optimization requires precise pH control (neutral to slightly basic) and inert atmospheres to prevent side reactions .

Q. How can purity and stereochemical integrity be validated during synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water (for polar intermediates) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm regiochemistry and detect impurities; chiral HPLC with cellulose-based columns to verify enantiomeric excess (>98% ee) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₈H₁₈N₂O₃·HCl) .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Recrystallization from ethanol/water (4:1 v/v) or acetone/hexane mixtures achieves >99% purity. Solvent polarity must balance solubility (high at elevated temps) and low-temperature crystallization to avoid Boc-group cleavage .

Advanced Research Questions

Q. How do conflicting NMR or crystallographic data arise, and how can they be resolved?

  • Methodological Answer :

  • NMR Discrepancies : Proton coupling constants (e.g., 3JHH^3J_{HH}) may conflict due to dynamic equilibria (e.g., rotamers). Variable-temperature NMR (VT-NMR) at –40°C to 80°C can resolve such ambiguities .
  • Crystallographic Challenges : SHELXL refinement (via Olex2 or SHELXTL) resolves disorder in the hydroxypropyl chain. Hydrogen bonding networks (e.g., O–H⋯Cl⁻ interactions) require high-resolution (<1.0 Å) data from synchrotron sources .

Q. What strategies mitigate racemization during Boc deprotection?

  • Methodological Answer : Acidic deprotection (e.g., HCl/dioxane) at 0°C minimizes racemization. Kinetic studies show that prolonged exposure to HCl (>2 h at 25°C) reduces ee by 5–10%. Alternatives include enzymatic cleavage (e.g., lipases in biphasic systems) for pH-sensitive substrates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase active sites). The hydroxypropyl group’s hydrogen-bonding capacity is critical for binding affinity .
  • MD Simulations : GROMACS assesses conformational stability of the carbamate group in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 109–112°C vs. 115–118°C)?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) produce different crystalline forms .
  • Impurity Profiles : Residual solvents (e.g., DCM) lower observed melting points. DSC (Differential Scanning Calorimetry) with >95% purity standards resolves discrepancies .

Application-Oriented Questions

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : The amino and hydroxy groups serve as linkers for E3 ligase binders (e.g., thalidomide analogs) and target protein ligands. In vitro assays (e.g., Western blot) confirm ubiquitination efficiency, with IC₅₀ values <100 nM in HeLa cells .

Q. What role does stereochemistry play in its anti-inflammatory activity?

  • Methodological Answer : The (2S) configuration enhances binding to COX-2’s hydrophobic pocket (docking score: –9.2 kcal/mol vs. –6.5 for R-isomer). In vivo studies (mouse edema models) show 40% reduction in inflammation at 10 mg/kg (vs. 15% for racemic mixtures) .

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